molecular formula C15H27N5O3S B2608332 N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide CAS No. 1207023-59-3

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide

Cat. No.: B2608332
CAS No.: 1207023-59-3
M. Wt: 357.47
InChI Key: FQUAUTDVPSEFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research, particularly in the development of targeted therapeutic agents. This compound features a multifaceted molecular architecture, integrating a morpholine-substituted pyrimidine core linked via an ethylenediamine chain to a butane-sulfonamide group . The morpholine ring is a common pharmacophore known for its ability to improve aqueous solubility and influence molecular interactions with biological targets, while the sulfonamide functional group is a well-established motif in drug design, conferring a range of pharmacological activities such as enzyme inhibition . The presence of both these moieties in a single molecule makes it a valuable candidate for investigating structure-activity relationships in novel drug discovery efforts. The primary research applications for this compound are anticipated in the realm of oncology and signal transduction inhibition , drawing structural parallels to other documented morpholinopyrimidine derivatives that function as targeted protein kinase inhibitors . Its proposed mechanism of action may involve allosteric inhibition or direct competition with ATP for binding pockets on kinase domains, thereby modulating key cellular proliferation and survival pathways. Researchers can utilize this compound as a chemical probe to explore the function of specific kinases or as a lead structure for the optimization of potency, selectivity, and pharmacokinetic properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O3S/c1-3-4-11-24(21,22)17-6-5-16-14-12-15(19-13(2)18-14)20-7-9-23-10-8-20/h12,17H,3-11H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUAUTDVPSEFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCNC1=CC(=NC(=N1)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it has demonstrated efficacy against:

  • HeLa Cells (cervical cancer)
  • MCF-7 Cells (breast cancer)
  • HT-29 Cells (colon cancer)

In vitro assays revealed that the compound can significantly reduce cell viability, with IC50 values indicating strong cytotoxic effects:

Cell LineIC50 (μM)Mechanism of Action
HeLa0.52Induces apoptosis; G2/M phase arrest
MCF-70.34Induces apoptosis; inhibits tubulin polymerization
HT-290.86Induces apoptosis; disrupts microtubule dynamics

2. Anti-inflammatory Properties

The sulfonamide group within the compound is associated with anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS). This mechanism reduces the production of pro-inflammatory mediators, which are crucial in various inflammatory diseases.

Mechanistic Studies

Mechanistic investigations have elucidated several pathways through which this compound exerts its biological effects:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It causes arrest at the G2/M phase, preventing further cell division.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes.

Case Studies

Several case studies provide insights into the practical applications and efficacy of this compound:

  • In Vitro Study on HeLa Cells : A study demonstrated dose-dependent cytotoxicity, reinforcing its potential as an anticancer agent.
  • Animal Models : In vivo experiments indicated that treatment with this compound resulted in reduced tumor growth compared to control groups.
  • Combination Therapies : Research is ongoing to evaluate the effectiveness of this compound in combination with other therapeutic agents to enhance its anticancer properties.

Comparison with Similar Compounds

N-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

  • Structural Differences : Replaces the butane sulfonamide with a thiophene carboxamide.
  • Functional Implications: The carboxamide group may reduce acidity compared to sulfonamide, altering solubility and membrane permeability.

H-Series Isoquinoline Sulfonamides (e.g., H-8, H-9)

  • Structural Differences: Isoquinoline core instead of pyrimidine; sulfonamide linked to varied amines (e.g., methylaminoethyl, aminoethyl).
  • Functional Implications: Isoquinoline’s planar structure favors ATP-binding pocket interactions in kinases. The absence of morpholine may reduce selectivity for lipid kinases (e.g., PI3K) compared to the target compound .

NAT-1 and NAT-2 Thiazolidinone Derivatives

  • Functional Implications: Thiazolidinones are associated with anti-inflammatory and anticancer activity via PPAR-γ modulation. Lack of sulfonamide limits hydrogen-bonding interactions critical for kinase inhibition .

TAS-103 (Indenoquinoline Derivative)

  • Structural Differences: Indenoquinoline core with dimethylaminoethylamino and hydroxyl groups.
  • Functional Implications: The quinoline scaffold intercalates DNA, inhibiting topoisomerases I/II. Dimethylaminoethyl group enhances DNA affinity but may increase cytotoxicity compared to the morpholine-pyrimidine system .

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

  • Structural Differences : Pyrimidine core with sulfanyl linkage instead of sulfonamide; additional bromo and methoxy substituents.
  • Functional Implications :
    • Sulfanyl (S–) group reduces electronegativity versus sulfonamide, weakening hydrogen-bonding.
    • Bromo substituent may enhance halogen bonding with target proteins .

Comparative Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents Solubility (Predicted) Target Affinity (Hypothesized)
Target Compound Pyrimidine Morpholine, butane sulfonamide High (polar sulfonamide) Kinases, DNA repair enzymes
Thiophene carboxamide analogue Pyrimidine Thiophene carboxamide Moderate Kinases, GPCRs
H-8 Isoquinoline Methylaminoethyl sulfonamide Moderate PKA, PKG
NAT-1 Thiazolidinone 4-Methoxyphenyl, nicotinamide Low PPAR-γ, COX-2
TAS-103 Indenoquinoline Dimethylaminoethylamino, hydroxyl Low Topoisomerases I/II

Biological Activity

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholinopyrimidine moiety, which is known for its biological activity, and a sulfonamide group that contributes to its pharmacological properties. The IUPAC name of the compound is N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-butane-1-sulfonamide.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₂S
Molecular Weight298.37 g/mol
CAS Number1251626-17-1

The primary mechanism of action for sulfonamides, including this compound, involves inhibition of bacterial dihydropteroate synthase. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate, a precursor in folic acid synthesis essential for bacterial growth. By mimicking PABA, sulfonamides competitively inhibit this enzyme, leading to reduced folate synthesis and ultimately inhibiting bacterial replication .

Antimicrobial Properties

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity against various gram-positive and gram-negative bacteria. The specific compound under discussion has shown promising results in vitro against strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various sulfonamide derivatives, it was found that modifications in the morpholinopyrimidine structure significantly enhanced activity against resistant bacterial strains .

Pharmacological Applications

This compound is being investigated for potential applications beyond antibacterial activity:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
  • Anti-inflammatory Effects : Some sulfonamide derivatives have shown promise in reducing inflammation through inhibition of certain cytokines.

In Vivo Studies

Recent studies have evaluated the pharmacokinetics and bioavailability of sulfonamide derivatives. For instance, a study demonstrated that when administered to animal models, these compounds exhibited favorable absorption profiles and distribution characteristics, making them suitable candidates for further development in therapeutic contexts .

Toxicity and Side Effects

While sulfonamides are generally well-tolerated, there are concerns regarding allergic reactions and toxicity. Common side effects include gastrointestinal disturbances and skin reactions. It is crucial to monitor patients for hypersensitivity reactions, especially those with a history of sulfonamide allergies .

Q & A

Q. How can multi-parametric data from diverse assays be integrated into a unified SAR model?

  • Methodological Answer : Apply multivariate analysis (PCA, PLS regression) to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity. Use Bayesian networks to weight assay outcomes (e.g., enzyme inhibition vs. cytotoxicity). Validate models with leave-one-out cross-validation (LOOCV) and external test sets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.